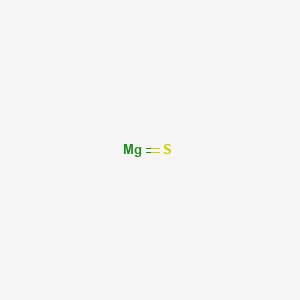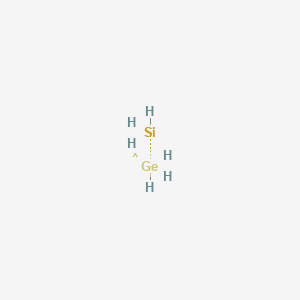
Silylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silylgermane is a chemical compound that contains both silicon and germanium atoms. It is a colorless gas that is used in various scientific research applications. Silylgermane is synthesized using different methods, and its mechanism of action is not fully understood.
Wirkmechanismus
The mechanism of action of silylgermane is not fully understood. It is believed that it reacts with other compounds in the presence of a catalyst to form germanium-containing materials. Silylgermane is also believed to have a role in the production of semiconductors and solar cells.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of silylgermane. However, it is known to be toxic and flammable. It can cause respiratory irritation, skin irritation, and eye irritation. It is important to handle silylgermane with care and to use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
Silylgermane has advantages and limitations for lab experiments. It is a useful precursor for the synthesis of germanium-containing materials, and it is relatively easy to handle. However, it is toxic and flammable, which requires careful handling. Additionally, silylgermane is expensive, which limits its use in some lab experiments.
Zukünftige Richtungen
There are many future directions for the study of silylgermane. One direction is the study of its mechanism of action and its role in the production of semiconductors and solar cells. Another direction is the development of safer and more efficient synthesis methods for silylgermane. Additionally, the study of the biochemical and physiological effects of silylgermane is needed to ensure safe handling and use in scientific research applications.
Conclusion:
In conclusion, silylgermane is a useful compound in scientific research applications. It is synthesized using different methods, and its mechanism of action is not fully understood. Silylgermane has advantages and limitations for lab experiments, and it is important to handle it with care due to its toxicity and flammability. There are many future directions for the study of silylgermane, including the study of its mechanism of action and its role in the production of semiconductors and solar cells.
Synthesemethoden
Silylgermane is synthesized using different methods. One of the most common methods is the reaction of germane and chlorosilane in the presence of a catalyst. Another method is the reaction of silicon tetrachloride and germane in the presence of a reducing agent. The synthesis of silylgermane requires careful handling due to its flammability and toxicity.
Wissenschaftliche Forschungsanwendungen
Silylgermane is used in various scientific research applications. It is used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium quantum dots. It is also used in the production of semiconductors and solar cells. Silylgermane is also used in the study of the properties of silicon and germanium compounds.
Eigenschaften
CAS-Nummer |
13768-63-3 |
|---|---|
Produktname |
Silylgermane |
Molekularformel |
GeH6Si |
Molekulargewicht |
106.76 g/mol |
InChI |
InChI=1S/GeH3.H3Si/h2*1H3 |
InChI-Schlüssel |
CBEQHMYZJXLLJO-UHFFFAOYSA-N |
SMILES |
[SiH3].[GeH3] |
Kanonische SMILES |
[SiH3].[GeH3] |
Piktogramme |
Flammable; Compressed Gas; Corrosive; Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



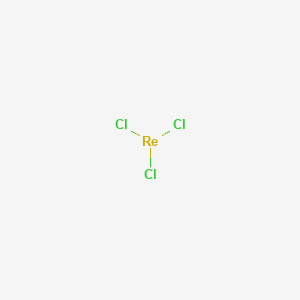

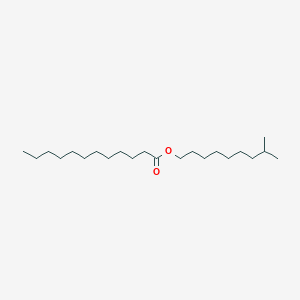
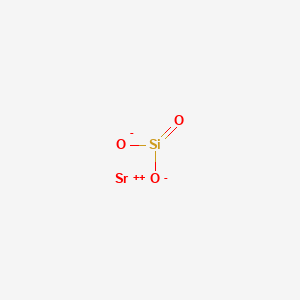
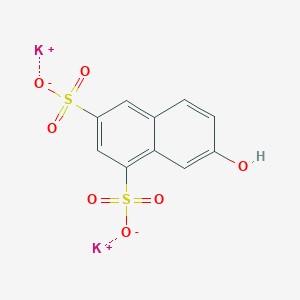

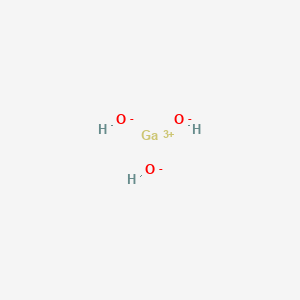

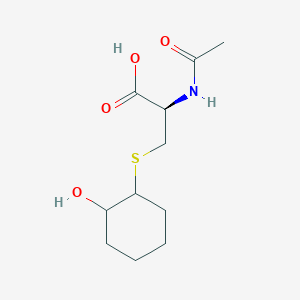



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
